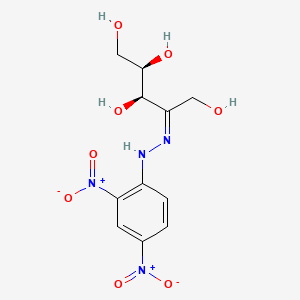
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone: is a chemical compound that belongs to the class of hydrazones. Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2. This compound is specifically derived from the reaction between d-threo-Pentulose and 2,4-dinitrophenylhydrazine. It is commonly used in various chemical analyses and research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone typically involves the reaction of d-threo-Pentulose with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone derivative. The reaction conditions often include:
Solvent: Common solvents used include ethanol or methanol.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid are often used to promote the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, batch or continuous reactors may be used.
Purification: The product is typically purified using recrystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions: d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the hydrazone back to the original carbonyl compound and hydrazine.
Substitution: The hydrazone group can participate in substitution reactions, where the hydrazone moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may regenerate the original carbonyl compound.
Applications De Recherche Scientifique
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical analyses, including the detection and quantification of carbonyl compounds.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: The compound is used in the synthesis of other chemical intermediates and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with carbonyl compounds, making it useful in various analytical techniques. The molecular targets and pathways involved include:
Carbonyl Compounds: The hydrazone group reacts with carbonyl compounds to form stable hydrazone derivatives.
Enzymatic Pathways: The compound can inhibit or activate specific enzymes by forming complexes with their active sites.
Comparaison Avec Des Composés Similaires
d-threo-Pentulose, (2,4-dinitrophenyl)hydrazone can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: This compound is commonly used for the detection of carbonyl compounds but lacks the specificity of this compound.
Phenylhydrazine: Another hydrazone derivative used in chemical analyses, but with different reactivity and specificity.
Semicarbazide: A compound used for similar purposes but with different chemical properties and applications.
The uniqueness of this compound lies in its specific reactivity with d-threo-Pentulose, making it a valuable tool in various scientific research applications.
Propriétés
Numéro CAS |
23176-93-4 |
|---|---|
Formule moléculaire |
C11H14N4O8 |
Poids moléculaire |
330.25 g/mol |
Nom IUPAC |
(2R,3R,4Z)-4-[(2,4-dinitrophenyl)hydrazinylidene]pentane-1,2,3,5-tetrol |
InChI |
InChI=1S/C11H14N4O8/c16-4-8(11(19)10(18)5-17)13-12-7-2-1-6(14(20)21)3-9(7)15(22)23/h1-3,10-12,16-19H,4-5H2/b13-8-/t10-,11-/m1/s1 |
Clé InChI |
ROLPVNVIFWLNOC-ANVWZWGWSA-N |
SMILES isomérique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C(/CO)\[C@H]([C@@H](CO)O)O |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=C(CO)C(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-hydroxy-3-methoxyphenyl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-N-(2-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14717415.png)
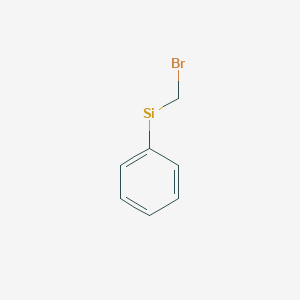

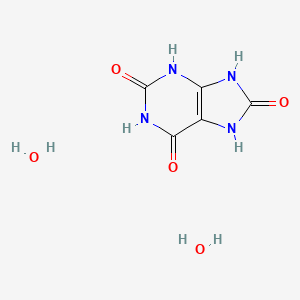
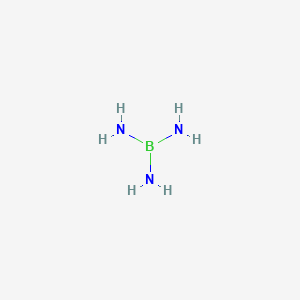
![1',3'-Dichlorospiro[fluorene-9,5'-imidazolidine]-2',4'-dione](/img/structure/B14717445.png)

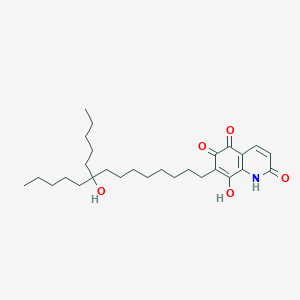
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
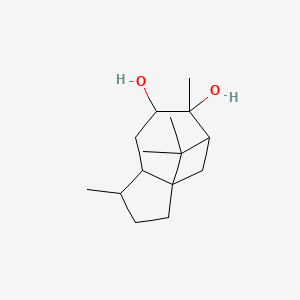
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid](/img/structure/B14717494.png)

